1,4-Dioxane-2,3-diol, cis-
CAS No.: 67907-43-1
Cat. No.: VC20290649
Molecular Formula: C4H8O4
Molecular Weight: 120.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 67907-43-1 |
|---|---|
| Molecular Formula | C4H8O4 |
| Molecular Weight | 120.10 g/mol |
| IUPAC Name | (2R,3S)-1,4-dioxane-2,3-diol |
| Standard InChI | InChI=1S/C4H8O4/c5-3-4(6)8-2-1-7-3/h3-6H,1-2H2/t3-,4+ |
| Standard InChI Key | YLVACWCCJCZITJ-ZXZARUISSA-N |
| Isomeric SMILES | C1CO[C@@H]([C@@H](O1)O)O |
| Canonical SMILES | C1COC(C(O1)O)O |
Introduction
Structural Characteristics of 1,4-Dioxane-2,3-diol, cis-
Molecular Configuration and Stereochemistry
The cis-configuration of 1,4-Dioxane-2,3-diol is defined by the spatial arrangement of hydroxyl groups on adjacent carbon atoms within the six-membered dioxane ring. The IUPAC name, -1,4-dioxane-2,3-diol, reflects its stereoisomerism, which is critical for its chemical behavior. The molecule’s three-dimensional structure enhances its ability to form intramolecular hydrogen bonds, stabilizing the cyclic conformation.
Key Structural Parameters
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 120.10 g/mol |
| IUPAC Name | -1,4-dioxane-2,3-diol |
| SMILES Notation | |
| InChI Key | YLVACWCCJCZITJ-ZXZARUISSA-N |
The hydroxyl groups at positions 2 and 3 create a polar environment, facilitating solubility in polar solvents like water or ethanol. This polarity contrasts with non-functionalized dioxanes, which are typically hydrophobic.
Synthesis Pathways and Challenges
Conventional Approaches
1,4-Dioxane-2,3-diol, cis-, is hypothesized to form via oxidation or hydrolysis of precursor molecules such as cyclic ethers or diols. For example, catalytic acetalization of diols with aldehydes or ketones could yield dioxane derivatives, though specific routes for this compound remain underexplored. A plausible pathway involves the oxidation of 1,4-dioxane-2,3-diene using peracids, followed by stereoselective reduction to achieve the cis-diol configuration.
Stereochemical Control
Material Science Applications
Polymer Chemistry
The hydroxyl groups and cyclic ether structure of 1,4-Dioxane-2,3-diol, cis-, position it as a potential monomer for biodegradable polymers. For instance, polyesters derived from cyclic diols exhibit enhanced thermal stability and mechanical properties compared to linear analogs. Copolymerization with lactones or carbonates could yield materials for medical devices or controlled-release drug delivery systems.
Hydrogen Bonding Networks
The compound’s ability to form intramolecular and intermolecular hydrogen bonds suggests utility in designing supramolecular assemblies. Such networks could serve as templates for porous materials or catalysts with tailored active sites.
Stability and Reactivity
Hydrolytic Behavior
The cis-diol configuration increases susceptibility to acid-catalyzed hydrolysis. In acidic media, the compound may undergo ring-opening to form linear diols or carboxylic acids, depending on reaction conditions. This reactivity parallels that of glycolide (), a lactone derivative used in synthesizing polyglycolic acid .
Comparative Analysis with Related Compounds
1,4-Dioxane-2,5-dione (Glycolide)
Glycolide (), a cyclic diester, shares structural similarities with 1,4-Dioxane-2,3-diol, cis-, but differs in functional groups. While glycolide polymerizes into polyglycolic acid—a biodegradable suture material—the diol derivative’s applications remain speculative .
2,3-Dichloro-1,4-dioxane
Chlorinated derivatives like 2,3-dichloro-1,4-dioxane () exhibit reduced polarity and higher lipophilicity compared to the diol . Such compounds are often intermediates in agrochemical synthesis but lack the hydrogen-bonding capacity critical for biomedical applications .
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